4-(3-Aminophenyl)piperidine-2,6-dione

CRBN ligand PROTAC targeted protein degradation

Researchers requiring a functionalized cereblon ligand for targeted protein degradation often face limited options with accessible conjugation handles. 4-(3-Aminophenyl)piperidine-2,6-dione (CAS 5840-45-9) solves this with a terminal amine enabling rapid amide coupling to carboxyl linkers, accelerating PROTAC library synthesis. - CRBN binding affinity IC50 550 nM, suitable for proof-of-concept degradation without confounding immunomodulatory effects. - Secondary HDAC inhibitory activity (IC50 4.27 µM) supports SAR dissection of degrader pharmacology. - ≥95% purity, stored at 2-8°C; available for immediate research procurement.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 5840-45-9
Cat. No. B2483899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)piperidine-2,6-dione
CAS5840-45-9
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C2=CC(=CC=C2)N
InChIInChI=1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15)
InChIKeyZSSKWJBFJFCWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)piperidine-2,6-dione: Identity and Procurement


4-(3-Aminophenyl)piperidine-2,6-dione (CAS 5840-45-9, C11H12N2O2, MW 204.23 g/mol) is a functionalized cereblon (CRBN) ligand belonging to the piperidine-2,6-dione class of immunomodulatory imide drugs (IMiDs) and thalidomide analogs [1]. The compound features a terminal amine group attached to a phenyl ring, which is critical for its primary application as a building block in proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . This amine handle enables rapid and efficient conjugation with carboxyl-containing linkers via standard peptide coupling chemistry, making it a valuable synthetic intermediate for targeted protein degradation (TPD) research . The compound is commercially available from multiple suppliers for research purposes only, with typical purity specifications of ≥95% and recommended storage at 2-8°C.

Workflow Targeted protein degradation (PROTAC) synthesis
Role CRBN-recruiting E3 ligase ligand building block
Conjugation Terminal amine for direct amide coupling chemistry

4-(3-Aminophenyl)piperidine-2,6-dione: Substitution Limitations


The piperidine-2,6-dione class contains numerous analogs with the same core structure but different substitution patterns and functional handles, making generic substitution highly problematic for targeted protein degradation (TPD) applications. The specific position (3- vs. 4- substitution) and nature of the functional group (amine, amino, hydroxyl) on the phenyl ring dramatically alters conjugation chemistry, linker compatibility, and ultimately PROTAC efficacy [1]. For instance, the 4-(3-aminophenyl) substitution pattern provides a terminal amine that is orthogonal to other functional groups commonly used in PROTAC synthesis, whereas 3-(4-aminophenyl) analogs may exhibit different reactivity or require alternative protection/deprotection strategies [2]. Furthermore, CRBN binding affinity varies significantly among these analogs; substituting one piperidine-2,6-dione derivative for another without empirical validation of binding can compromise the entire degrader molecule's performance [3].

Positional Isomers 4-(3-Aminophenyl) substitution provides unique amine orientation; 3-(4-aminophenyl) analogs may alter conjugation reactivity and linker compatibility.
Functional Handles Hydroxyl or amino analogs require additional activation or protection strategies, adding synthetic steps absent with the terminal amine handle.
CRBN Affinity Variance Substituting with other piperidine-2,6-dione derivatives may shift CRBN recruitment efficiency and compromise degrader performance without empirical validation.

4-(3-Aminophenyl)piperidine-2,6-dione: Quantitative Evidence


CRBN Binding Affinity vs. Thalidomide

In a direct comparative NanoBRET engagement assay using N-terminal NanoLuc-fused CRBN in HEK293T cells, 4-(3-aminophenyl)piperidine-2,6-dione demonstrated an IC50 of 550 nM for CRBN binding [1]. This represents a measurable, albeit moderate, affinity for the E3 ligase cereblon, which is the mechanistic target for IMiD-based degraders. For context, thalidomide exhibits significantly weaker CRBN binding with reported IC50 values in the low micromolar range, while more potent clinical IMiDs such as lenalidomide and pomalidomide achieve IC50 values in the low nanomolar range (typically <100 nM).

CRBN Binding vs. Thalidomide
Cross-study comparable
IC50 = 550 nM
Reported CRBN engagement context for PROTAC recruitment
NanoBRET assay, HEK293T cells
CRBN ligand PROTAC targeted protein degradation

HDAC Inhibitory Activity vs. Pomalidomide

In a HeLa cell HDAC inhibition assay, 4-(3-aminophenyl)piperidine-2,6-dione exhibited an IC50 of 4.27 µM (4.27E+3 nM) against histone deacetylase (HDAC) activity [1]. This represents a secondary pharmacological activity that is not observed with the clinical IMiD pomalidomide, which shows no significant HDAC inhibition at concentrations up to 10 µM. The HDAC inhibitory activity of 4-(3-aminophenyl)piperidine-2,6-dione is approximately 10-fold weaker than its CRBN binding activity (IC50 0.55 µM vs. 4.27 µM), indicating a modest selectivity window.

HDAC Inhibition vs. Pomalidomide
Cross-study comparable
IC50 = 4.27 µM
Secondary HDAC activity may confound degradation readouts
HeLa cell HDAC assay
HDAC inhibition off-target selectivity

Terminal Amine Conjugation Efficiency vs. Hydroxyl-Pomalidomide

The terminal amine group on the phenyl ring of 4-(3-aminophenyl)piperidine-2,6-dione enables direct conjugation with carboxyl-containing linkers via standard amide bond formation chemistry . In contrast, the commonly used hydroxyl-pomalidomide building block requires an additional activation step (e.g., conversion to a reactive carbonate or carbamate) or the use of pre-functionalized linkers, adding at least one synthetic step and potentially reducing overall yield. A typical amide coupling between 4-(3-aminophenyl)piperidine-2,6-dione and a PEG-carboxylic acid linker proceeds with >90% conversion under standard HATU/DIPEA conditions, while hydroxyl-pomalidomide requires separate carbonate activation (typically 80-85% yield for activation step alone).

Conjugation Efficiency
Class-level inference
Direct amide coupling, fewer synthetic steps
Reported synthetic workflow advantage
Data to verify; class-level expectation
PROTAC synthesis linker conjugation building block

4-(3-Aminophenyl)piperidine-2,6-dione: Application Scenarios


PROTAC Library Synthesis for CRBN-Mediated Screening

This compound is ideally suited as a CRBN-recruiting ligand in high-throughput PROTAC library synthesis. The terminal amine enables rapid, parallel conjugation with diverse carboxyl-containing linkers using standard amide coupling conditions, allowing researchers to generate large panels of PROTAC candidates targeting various proteins of interest . The moderate CRBN binding affinity (IC50 550 nM) provides sufficient recruitment for proof-of-concept degradation studies while minimizing potential immunomodulatory side effects that could confound phenotypic readouts [1].

IMiD Degrader Mechanism Comparison vs. Clinical IMiDs

Given its measurable but modest CRBN affinity (550 nM) and unique secondary HDAC inhibitory activity (IC50 4.27 µM), this compound serves as a valuable tool for dissecting the structure-activity relationships of IMiD-based degraders [1]. Researchers investigating the contribution of CRBN binding strength versus off-target effects in degrader pharmacology can use this compound as a comparator against more potent ligands like pomalidomide to isolate specific mechanistic contributions.

Bifunctional Degrader Building Block for Non-Oncology Indications

For projects targeting proteins implicated in inflammatory, autoimmune, or neurodegenerative diseases where potent immunomodulatory activity is undesirable, the moderate CRBN binding and absence of strong IMiD pharmacology make this an attractive E3 ligase recruiter . The amine handle facilitates rapid SAR exploration with diverse target protein ligands without the confounding anti-proliferative or immunomodulatory effects observed with clinical IMiDs.

Application
Selection Property
Validation Focus
CRBN-mediated PROTAC library synthesis
Amine handle for direct amide coupling
Conjugation efficiency and degrader permeability
IMiD degrader mechanism comparison
Measurable CRBN binding and secondary HDAC activity
Degradation selectivity and off-target pathway monitoring
Non-oncology protein degradation research
Moderate CRBN affinity, reduced immunomodulatory signaling
Phenotypic assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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